molecular formula C19H16N2HNO3 B600702 Sempervirine nitrate CAS No. 5436-46-4

Sempervirine nitrate

Cat. No.: B600702
CAS No.: 5436-46-4
M. Wt: 335.36
InChI Key:
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Description

Sempervirine nitrate is a phytochemical compound with the chemical formula C19H17N3O3 It is a derivative of sempervirine, an alkaloid found in the plant Gelsemium elegans

Biochemical Analysis

Biochemical Properties

Sempervirine nitrate interacts with several biomolecules, most notably within the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and apoptosis, and this compound’s interaction with it has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In HCC cells, this compound has been shown to inhibit proliferation and induce apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to interact with the Wnt/β-catenin pathway, leading to the inhibition of HCC cell proliferation and the induction of apoptosis . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it has been demonstrated that it can inhibit HCC growth in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not currently known, it has been shown to regulate the Wnt/β-catenin pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sempervirine nitrate typically involves the extraction of sempervirine from Gelsemium elegans, followed by its conversion to the nitrate form. The process begins with the isolation of sempervirine through solvent extraction and chromatographic techniques. Once isolated, sempervirine is reacted with nitric acid under controlled conditions to form this compound. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using column chromatography. The purified sempervirine is then converted to its nitrate form using nitric acid. The final product is obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Sempervirine nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to its parent alkaloid, sempervirine.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of sempervirine.

    Reduction: Sempervirine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reference substance in analytical chemistry for the development of chromatographic methods.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored for its potential anti-cancer properties, particularly in hepatocellular carcinoma and glioma cells. .

    Industry: Utilized in the development of phytochemical standards for quality control in herbal products.

Comparison with Similar Compounds

Sempervirine nitrate can be compared with other alkaloid nitrates such as:

  • Chelidonine nitrate
  • Chelerythrine nitrate
  • Coptisine nitrate

Uniqueness

This compound is unique due to its specific interaction with the Wnt/β-catenin and Akt/mTOR pathways, which are critical in cancer cell regulation. This distinguishes it from other alkaloid nitrates that may not target these pathways as effectively.

Similar Compounds

  • Chelidonine nitrate : Known for its anti-cancer properties, particularly in leukemia cells.
  • Chelerythrine nitrate : Studied for its potential as a protein kinase C inhibitor.
  • Coptisine nitrate : Investigated for its antimicrobial and anti-inflammatory effects.

Properties

IUPAC Name

nitric acid;16,17,18,19-tetrahydroyohimban
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUCQNAZVURGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417707
Record name Sempervirine nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-46-4
Record name Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate
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Record name Sempervirine, nitrate
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Record name Sempervirine nitrate
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Record name 5436-46-4
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Q & A

Q1: How does Sempervirine nitrate impact the circadian clock protein, Period 2 (Per2)?

A: this compound is a specific inhibitor of the E3 ubiquitin ligase Mdm2 []. Mdm2 targets Per2 for ubiquitination, marking it for degradation. By inhibiting Mdm2, this compound prevents Per2 ubiquitination, leading to the accumulation of a stable pool of Per2 []. This accumulation can then affect the period length of the circadian clock.

Q2: How does the timing of this compound treatment affect the circadian clock?

A: Research shows that the timing of this compound treatment is crucial for its effect on the circadian clock. In a study using mouse embryonic fibroblast (MEF) cells, inhibition of Mdm2 by this compound only caused a phase advance in the circadian rhythm when applied during the Per2 degradation phase []. This suggests that Mdm2's regulation of Per2, and thus the impact of this compound, is most critical during specific periods of the circadian cycle.

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